molecular formula C20H19FO2S B1662708 SC58451

SC58451

Cat. No.: B1662708
M. Wt: 342.4 g/mol
InChI Key: VZCIAZMKVAJRCL-UHFFFAOYSA-N
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Description

SC58451 is a novel, potent, orally active, and selective cyclooxygenase-2 (COX-2) inhibitor. It has shown significant anti-inflammatory activity in various models, including a rat model of arthritis . The compound is primarily used in scientific research to study inflammation and related pathways.

Preparation Methods

The preparation of SC58451 is generally achieved through chemical synthetic methods. One of the methods involves reacting the corresponding amino acid with Fmoc-OSu (l-hydroxyphenyl-2, 4,6-trifluorobenzenesulfonate) under basic conditions to yield this compound directly . Industrial production methods are not widely documented, but the synthesis typically requires precise control of reaction conditions to ensure the purity and efficacy of the compound.

Chemical Reactions Analysis

SC58451 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

SC58451 has a wide range of scientific research applications, including:

Mechanism of Action

SC58451 exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the synthesis of prostaglandins, prostacyclins, and thromboxanes. These molecules play a crucial role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

SC58451 is unique in its high selectivity and potency as a COX-2 inhibitor. Similar compounds include:

This compound stands out due to its high efficacy and selectivity, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FO2S/c1-24(22,23)17-8-4-15(5-9-17)19-13-20(10-11-20)12-18(19)14-2-6-16(21)7-3-14/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCIAZMKVAJRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(CC3(C2)CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under nitrogen, a solution of 1.02 g (1.49 mmol) of 1-[2-(4-fluorophenyl)-4,4-di(tosylmethyl)cyclopenten-1-yl]-4-(methylsulfonyl)benzene (prepared in Step 10) in 24 mL of DMF was treated with 3.23 g (21.55 mmol) of sodium iodide and 1.61 g (24.63 mmol) of zinc dust. The reaction was stirred at 150° C. for 1.5 hour, concentrated in vacuo, and partitioned between water and ethyl acetate. The organic phase was washed with sodium sulfite, water, brine, dried (MgSO4), and concentrated in vacuo. The residue was chromatographed on silica gel to give 437 mg (86%) of 5-(4-fluorophenyl)-6-[4-(methylsulfonyl)phenyl]spiro[2.4]hept-5-ene as a colorless solid: mp 140.5°-142.0° C.; NMR (CDCl3) δ 0.69 (s, 4H), 2.92 (s, 4H), 3.04 (s, 3H), 6.93 (t, J=9 Hz, 2H), 7.10 (dd, J=5 and 9 Hz, 2H), 7.32 (d, J=8 Hz, 2H), 7.76 (d, J=8 Hz, 2H). HRMS. Calc'd for C20H19FO2S: 342.1090.Found: 342.1126.Anal. Calc'd for C20H19FO2S: C, 70.15; H, 5.59; F, 5.55; S, 9.36.Found: C, 70.10; H, 5.69; F, 5.50; S, 9.60.
Name
1-[2-(4-fluorophenyl)-4,4-di(tosylmethyl)cyclopenten-1-yl]-4-(methylsulfonyl)benzene
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
1.61 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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